5,6-Dihydrobenzo[h]quinazoline hydrochloride
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Overview
Description
5,6-Dihydrobenzo[h]quinazoline hydrochloride is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused ring system consisting of a benzene ring and a quinazoline ring. It has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrobenzo[h]quinazoline hydrochloride typically involves the reaction of chalcone with guanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions . The process can be summarized as follows:
Starting Materials: Chalcone and guanidine.
Reaction Conditions: Reflux in a suitable solvent.
Catalyst: Often a base or acid catalyst is used to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrobenzo[h]quinazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline compounds.
Scientific Research Applications
5,6-Dihydrobenzo[h]quinazoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzo[h]quinazoline hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to the disruption of microtubule dynamics, ultimately triggering apoptosis in cancer cells. Additionally, in silico docking studies have revealed its affinity for estrogen receptors and tubulin proteins .
Comparison with Similar Compounds
- 2,4-Diphenylbenzo[h]quinazoline
- 2-Phenylbenzo[h]quinoline
- Methyl 6-nitro-4-oxo-1,4-dihydrobenzo[h]quinoline-2-carboxylate
Comparison: 5,6-Dihydrobenzo[h]quinazoline hydrochloride stands out due to its unique fused ring structure and its potent biological activities. Unlike some of its analogs, it has shown significant anticancer activity through the inhibition of tubulin polymerization . Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry.
Properties
CAS No. |
66521-85-5 |
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Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
5,6-dihydrobenzo[h]quinazoline;hydrochloride |
InChI |
InChI=1S/C12H10N2.ClH/c1-2-4-11-9(3-1)5-6-10-7-13-8-14-12(10)11;/h1-4,7-8H,5-6H2;1H |
InChI Key |
RDHNWLRUWCOIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=CN=C2C3=CC=CC=C31.Cl |
Origin of Product |
United States |
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